molecular formula C27H39Cl5N8O4 B1149965 methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride

methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride

Cat. No.: B1149965
M. Wt: 716.9 g/mol
InChI Key: FBXRLNJMTYEDJA-UHFFFAOYSA-N
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Description

CBB1007 (hydrochloride) is a cell-permeable amidino-guanidinium compound that acts as a potent, reversible, and substrate-competitive inhibitor of lysine-specific demethylase 1 (LSD1). It has an IC50 value of 5.27 μM for human LSD1 (hLSD1) . This compound is primarily used in scientific research to study the role of LSD1 in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

CBB1007 (hydrochloride) is synthesized through a multi-step process involving the amidation of specific benzoyl and piperazine derivatives. The key steps include:

Industrial Production Methods

The industrial production of CBB1007 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

CBB1007 (hydrochloride) primarily undergoes:

Common Reagents and Conditions

Major Products

Mechanism of Action

CBB1007 (hydrochloride) exerts its effects by inhibiting LSD1, an enzyme that demethylates histone H3 at lysine 4 (H3K4). This inhibition leads to an increase in the levels of H3K4me2 and H3K4me, which are associated with active gene transcription. The compound selectively targets LSD1 without affecting other histone demethylases such as LSD2 and JARID1A . This selective inhibition results in the activation of epigenetically suppressed genes and the arrest of pluripotent tumor cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CBB1007 (hydrochloride) is unique due to its high selectivity for LSD1 and its ability to permeate cells effectively. This makes it a valuable tool for studying the specific role of LSD1 in various biological processes without off-target effects .

Properties

Molecular Formula

C27H39Cl5N8O4

Molecular Weight

716.9 g/mol

IUPAC Name

methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride

InChI

InChI=1S/C27H34N8O4.5ClH/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29;;;;;/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31);5*1H

InChI Key

FBXRLNJMTYEDJA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N.Cl.Cl.Cl.Cl.Cl

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N.Cl.Cl.Cl.Cl.Cl

Origin of Product

United States

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